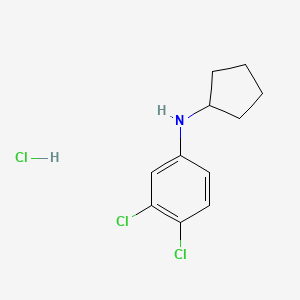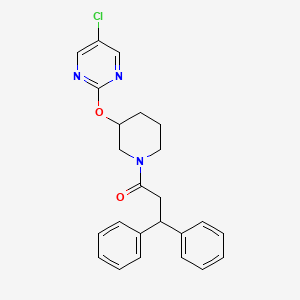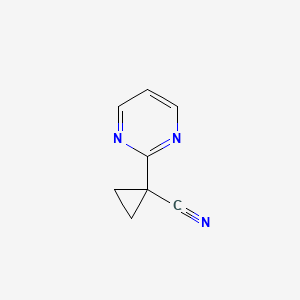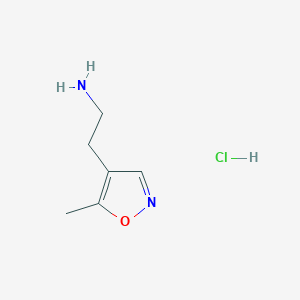
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound, also known as AEMTS, has been found to possess unique properties that make it useful for a variety of applications in the fields of biochemistry and physiology. In
Mecanismo De Acción
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide involves its ability to selectively block the activity of certain ion channels. Specifically, N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has been found to block the activity of the TRPA1 ion channel, which is involved in the sensation of pain and inflammation. By blocking the activity of this channel, N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has the potential to reduce pain and inflammation in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide are still being studied. However, it has been found to have potential applications in the treatment of pain and inflammation. Additionally, N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has been found to have low toxicity and good stability, making it a promising compound for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is its ability to selectively block the activity of certain ion channels. This makes it a useful tool for studying the function of these channels in biological systems. Additionally, N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has been found to have low toxicity and good stability, making it a safe and reliable compound for use in lab experiments. However, one of the limitations of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is its limited solubility, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are many potential future directions for the study of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide. One area of interest is in the development of new drugs for the treatment of pain and inflammation. Additionally, N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has the potential to be used in the study of other ion channels, which could lead to new insights into the function of these channels in biological systems. Finally, further study of the biochemical and physiological effects of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide could lead to new applications in the fields of biochemistry and physiology.
Métodos De Síntesis
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide involves the reaction of 5-acetylthiophene-2-carboxylic acid with m-toluidine in the presence of thionyl chloride. The resulting product is then treated with methanesulfonyl chloride to yield N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide. This method has been optimized to yield high purity and high yield of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide.
Aplicaciones Científicas De Investigación
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has been found to be useful in a variety of scientific research applications. One of the most promising applications is in the study of ion channels. N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has been found to selectively block the activity of certain ion channels, making it a useful tool for studying the function of these channels in biological systems. Additionally, N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has been found to have potential applications in the study of pain and inflammation, as well as in the development of new drugs for the treatment of these conditions.
Propiedades
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-12-4-3-5-14(10-12)11-22(19,20)17-9-8-15-6-7-16(21-15)13(2)18/h3-7,10,17H,8-9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGCPLLWPLOGKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCC2=CC=C(S2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2398513.png)





![N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2398524.png)



![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398529.png)
![7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2398532.png)

![1-[(4-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2398534.png)